molecular formula C10H12ClN3OS B1377772 5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride CAS No. 1351644-48-8

5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1377772
M. Wt: 257.74 g/mol
InChI Key: UIONBAHUTGEDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride (5-ATOXH) is a synthetic organic compound that has been studied for its potential applications in scientific research and laboratory experiments. 5-ATOXH is a derivative of the 5-azetidinone group, a class of compounds that are of interest due to their ability to interact with certain enzymes and proteins, leading to various biochemical and physiological effects.

Scientific Research Applications

Cardiovascular Activity

Research into the cardiovascular effects of compounds incorporating oxadiazole and azetidinone moieties has highlighted their potential in modifying blood pressure, heart rate, and responses to carotid occlusion and pressor tests, suggesting a peripheral site of action for these compounds (Singh, Aggarwal, & Singh, 2014).

Broad Spectrum of Bioactivities

Oxadiazole derivatives are noted for their binding efficacy with various enzymes and receptors due to their structural features, which facilitate numerous weak interactions. This allows them to exhibit a wide array of bioactivities, including anticancer, antifungal, antibacterial, and antiviral effects, among others (Verma et al., 2019). Such properties suggest that "5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride" could potentially share similar multifaceted applications in medicinal chemistry.

Anticancer and Antiviral Activities

The anticancer and antiviral potentials of 1,3,4-oxadiazole compounds have been a focal point of interest. Their mechanisms of action include inhibiting various enzymes and growth factors, which can be beneficial for the development of new therapeutic agents targeting cancer and viral infections (Devi et al., 2022).

Mental Disorders

Oxadiazoles have shown promise in the treatment of psychological disorders, with their derivatives being effective against conditions such as parkinsonism, Alzheimer's, schizophrenia, and epilepsy. This suggests a potential research avenue for "5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride" in the realm of neuropsychiatric treatment (Saxena et al., 2022).

Antimicrobial Properties

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives, which surpasses that of known antibiotics in some cases, highlights their potential as promising candidates for new antimicrobial drugs. This aspect is particularly relevant in the face of increasing antimicrobial resistance (Glomb & Świątek, 2021).

properties

IUPAC Name

5-(azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS.ClH/c1-2-8(15-3-1)4-9-12-10(14-13-9)7-5-11-6-7;/h1-3,7,11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIONBAHUTGEDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)CC3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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